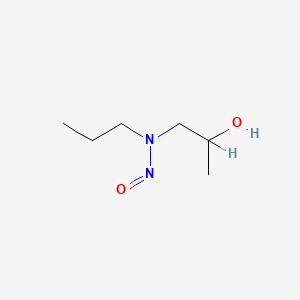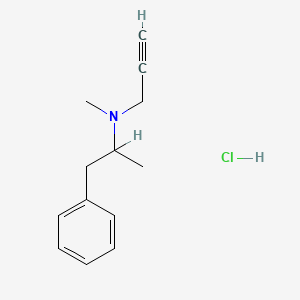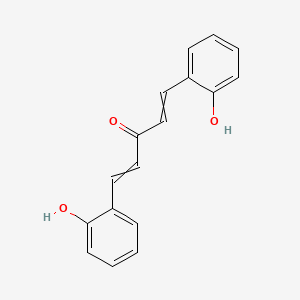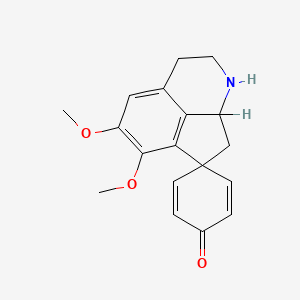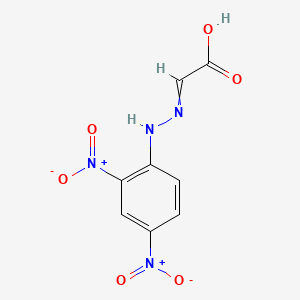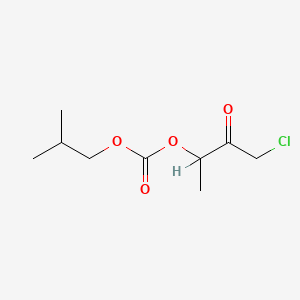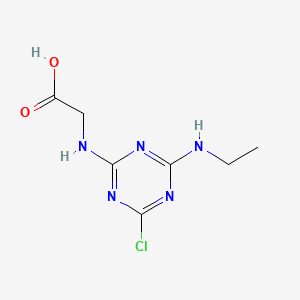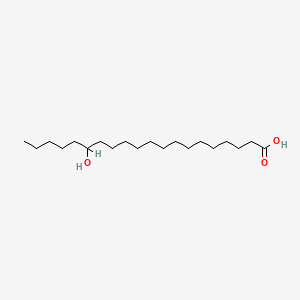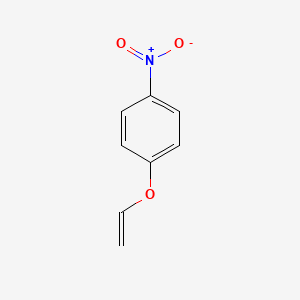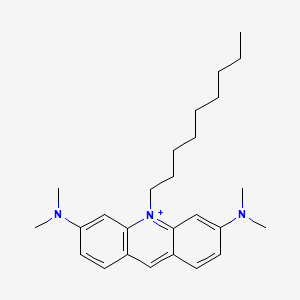
Cefoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefoxazole is a semi-synthetic, first-generation cephalosporin with bactericidal activity against penicillin-resistant strains of Staphylococcus aureus. It is primarily used in the treatment of bovine mastitis .
Preparation Methods
Cefoxazole can be synthesized through a series of chemical reactions involving the acylation of 7-aminocephalosporanic acid (7-ACA) with specific acylating agents. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods often employ large-scale reactors and controlled environments to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Cefoxazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced cephalosporin derivatives.
Substitution: this compound can undergo substitution reactions where the acetoxymethyl group is replaced by other functional groups using reagents like sodium methoxide.
Scientific Research Applications
Cefoxazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of β-lactam antibiotics and their chemical properties.
Biology: this compound is employed in microbiological studies to understand the mechanisms of bacterial resistance and the efficacy of cephalosporins.
Medicine: It is used in clinical research to develop new antibiotics and to study the pharmacokinetics and pharmacodynamics of cephalosporins.
Industry: This compound is utilized in the pharmaceutical industry for the production of veterinary antibiotics and in the development of new cephalosporin derivatives
Mechanism of Action
Cefoxazole exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell wall biosynthesis arrest, causing bacterial cell lysis due to the ongoing activity of cell wall autolytic enzymes .
Comparison with Similar Compounds
Cefoxazole is unique among cephalosporins due to its specific activity against penicillin-resistant Staphylococcus aureus. Similar compounds include:
Cefazolin: A first-generation cephalosporin with broad-spectrum antibiotic action, primarily used for skin infections.
Cefoperazone: A third-generation cephalosporin with activity against a wide range of Gram-negative bacteria.
Ceftolozane: A newer cephalosporin combined with a β-lactamase inhibitor, used for treating complicated infections.
This compound’s uniqueness lies in its specific efficacy against penicillin-resistant strains and its application in veterinary medicine.
Properties
CAS No. |
36920-48-6 |
|---|---|
Molecular Formula |
C21H18ClN3O7S |
Molecular Weight |
491.9 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H18ClN3O7S/c1-9-14(15(24-32-9)12-5-3-4-6-13(12)22)18(27)23-16-19(28)25-17(21(29)30)11(7-31-10(2)26)8-33-20(16)25/h3-6,16,20H,7-8H2,1-2H3,(H,23,27)(H,29,30)/t16-,20-/m1/s1 |
InChI Key |
OCLRGULJISNUQS-OXQOHEQNSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O |
| 36920-48-6 | |
Synonyms |
cephoxazole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


